molecular formula C19H26N2O4S B11506862 ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11506862
M. Wt: 378.5 g/mol
InChI Key: PLHACRGRGSDTAP-UHFFFAOYSA-N
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Description

Ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds that play a significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole core. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and pyrrole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the benzyl(ethylsulfonyl)amino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 4-[[benzyl(ethylsulfonyl)amino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C19H26N2O4S/c1-5-25-19(22)18-14(3)17(15(4)20-18)13-21(26(23,24)6-2)12-16-10-8-7-9-11-16/h7-11,20H,5-6,12-13H2,1-4H3

InChI Key

PLHACRGRGSDTAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(CC2=CC=CC=C2)S(=O)(=O)CC)C

Origin of Product

United States

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